Cas no 122839-49-0 ((2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride)

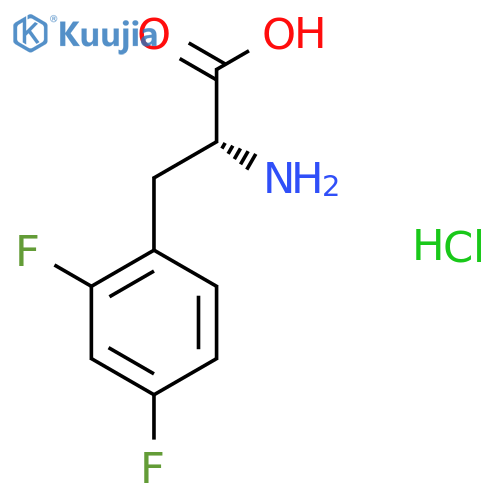

122839-49-0 structure

商品名:(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

- (2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride

- Y14786

- D-2,4-Difluoroophenylalanine

- (R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

- 122839-49-0

- EN300-19166752

- D-2,4-Difluorophe.HCl

-

- MDL: MFCD25372126

- インチ: 1S/C9H9F2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m1./s1

- InChIKey: BRRUTOUCOMNLQX-DDWIOCJRSA-N

- ほほえんだ: Cl.FC1C=C(C=CC=1C[C@H](C(=O)O)N)F

計算された属性

- せいみつぶんしりょう: 237.0368126g/mol

- どういたいしつりょう: 237.0368126g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 213

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158070-100mg |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |

122839-49-0 | 98% | 100mg |

¥594 | 2023-09-10 | |

| Enamine | EN300-19166752-2.5g |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |

122839-49-0 | 95% | 2.5g |

$894.0 | 2023-09-17 | |

| Enamine | EN300-19166752-5.0g |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |

122839-49-0 | 95% | 5g |

$1322.0 | 2023-05-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01341537-1g |

(R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |

122839-49-0 | 98% | 1g |

¥2065.0 | 2023-04-10 | |

| Enamine | EN300-19166752-10.0g |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |

122839-49-0 | 95% | 10g |

$1962.0 | 2023-05-26 | |

| Aaron | AR01KZA1-10g |

(R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |

122839-49-0 | 95% | 10g |

$2723.00 | 2023-12-16 | |

| Enamine | EN300-19166752-5g |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |

122839-49-0 | 95% | 5g |

$1322.0 | 2023-09-17 | |

| Aaron | AR01KZA1-500mg |

(R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |

122839-49-0 | 95% | 500mg |

$496.00 | 2023-12-16 | |

| Aaron | AR01KZA1-2.5g |

(R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |

122839-49-0 | 95% | 2.5g |

$1255.00 | 2023-12-16 | |

| 1PlusChem | 1P01KZ1P-100mg |

(R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |

122839-49-0 | 98% | 100mg |

$68.00 | 2023-12-25 |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

122839-49-0 ((2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride) 関連製品

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:122839-49-0)(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

清らかである:99%

はかる:1g

価格 ($):309